

The Role of Nav1.8 Channels in Neuropathic

Pain States: A Technical Guide

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Introduction

Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells.[1] Within the nine-member family of Nav channels, Nav1.8, encoded by the SCN10A gene, has emerged as a key player in the pathophysiology of pain.[2] [3] Predominantly expressed in the peripheral nervous system, specifically in small-diameter nociceptive neurons of the dorsal root ganglia (DRG), Nav1.8 is responsible for the majority of the sodium current that underlies the rising phase of the action potential in these neurons.[4][5] [6] Its distinct biophysical properties, including a high activation threshold, slow inactivation, and resistance to tetrodotoxin (TTX), position it as a crucial contributor to neuronal hyperexcitability in chronic pain states.[7][8] Unlike channels such as Nav1.7 which act as threshold-setters, Nav1.8 is a major driver of repetitive firing and sustained depolarization.[5][9]

Neuropathic pain, a debilitating condition caused by damage or dysfunction of the nervous system, is characterized by ectopic firing and sensitization of sensory neurons.[7] A growing body of evidence from preclinical models and human genetic studies implicates the upregulation, redistribution, and functional modification of Nav1.8 channels as a central mechanism driving this hyperexcitability.[2][10][11] Consequently, Nav1.8 is a highly promising therapeutic target for the development of novel, non-addictive analgesics for neuropathic pain. [3][12] This guide provides an in-depth overview of the role of Nav1.8 in neuropathic pain, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular pathways.



Nav1.8 Expression and Functional Changes in Neuropathic Pain

Nerve injury triggers a complex series of molecular and cellular changes in DRG neurons, profoundly affecting Nav1.8 expression, localization, and function. These alterations collectively contribute to the hyperexcitability that underlies neuropathic pain symptoms.

Upregulation and Redistribution of Nav1.8

In various animal models of neuropathic pain, the expression of Nav1.8 is significantly increased at both the mRNA and protein levels.[2] This upregulation is not always straightforward; while some models show decreased expression in the injured neurons themselves, there is a notable increase and redistribution of Nav1.8 channels in adjacent, uninjured C-fiber neurons.[5][8][13] This redistribution to uninjured axons is thought to be a key contributor to the development of hyperexcitability and spontaneous firing.[8][13] In humans, focal accumulation of Nav1.8 protein has been observed in painful neuromas at sites of nerve injury, correlating directly with pain symptoms.[2][11][14]

Functional and Biophysical Alterations

Beyond changes in expression, the biophysical properties of Nav1.8 channels are altered in neuropathic states. These "gain-of-function" changes lower the threshold for neuronal firing and promote sustained activity.

- Shifts in Gating Properties: In models like chronic constriction injury (CCI), the voltage dependence of Nav1.8 activation is shifted to more hyperpolarized potentials (a "leftward shift"), meaning the channel opens with smaller depolarizations.[2][15] Concurrently, the inactivation is shifted, increasing the population of channels available to open.[2]
- Increased Current Density: The upregulation of Nav1.8 protein often correlates with an increase in the TTX-resistant sodium current density in DRG neurons, further enhancing their excitability.[5]
- Enhanced Resurgent Currents: Certain gain-of-function mutations in Nav1.8, identified in patients with painful small fiber neuropathy (SFN), significantly increase resurgent sodium



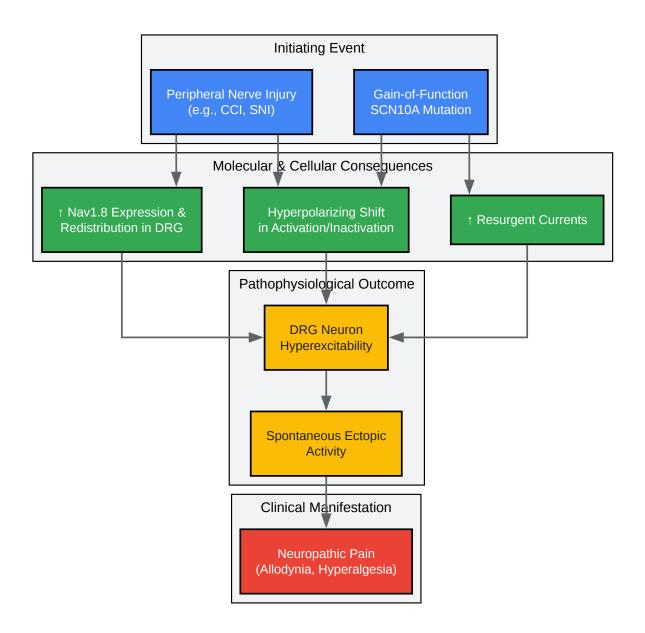




currents.[16][17] These currents, which activate upon repolarization, can prolong the action potential and promote high-frequency firing, leading to neuronal hyperexcitability.[16][17]

The logical cascade from nerve injury to the clinical manifestation of pain is illustrated below.





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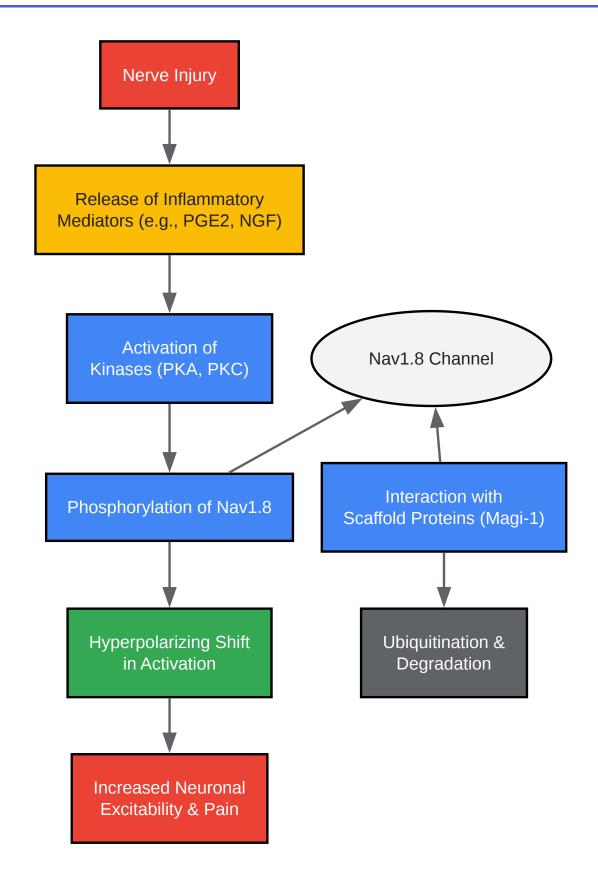
Figure 1: Logical relationship of Nav1.8 dysfunction in neuropathic pain.



Signaling Pathways and Post-Translational Modifications

The functional state of Nav1.8 is dynamically regulated by intracellular signaling cascades, which are often pathologically activated after nerve injury. Post-translational modifications (PTMs), particularly phosphorylation, are a key mechanism for modulating channel activity.[1] [18][19] Inflammatory mediators released in the DRG environment, such as prostaglandin E2 (PGE2), activate protein kinases like PKA and PKC.[19] These kinases phosphorylate Nav1.8, leading to a hyperpolarizing shift in its activation voltage, thereby increasing the excitability of nociceptive neurons.[1][19] More recently, modification by methylglyoxal and regulation by scaffolding proteins have also been implicated in experimental neuropathic pain.[1][18][20]





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Figure 2: Signaling pathways modulating Nav1.8 function in pain states.



Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical research on Nav1.8 in neuropathic pain.

Table 1: Changes in Nav1.8 Expression and Function in Neuropathic Pain Models



Neuropathic Model	Species	Key Finding	Magnitude of Change	Reference
Chronic Compression of DRG	Rat	Significant increase in Nav1.8 mRNA and protein expression.	Not specified	[2][21]
Sciatic Nerve Injury (SNI)	Rat	Significant increase in Nav1.8 mRNA and protein expression.	Not specified	[2][21]
Paclitaxel- Induced Neuropathy	Rat	Significant increase in Nav1.8 protein expression.	Not specified	[2][21]
Chronic Constriction Injury (CCI)	Rat	Right-shift in activation by 5.3 mV; Left-shift in inactivation by 10 mV.	+5.3 mV (Activation), -10 mV (Inactivation)	[2]
Vincristine- Induced Neuropathy	Mouse	Increase in Nav1.8 current and hyperpolarization of activation.	Not specified	[2]
G1662S SFN Mutation	Human (in vitro)	Two-fold increase in resurgent currents.	~100% increase	[17]



Neuropathic Model	Species	Key Finding	Magnitude of Change	Reference
T790A Mutation	Mouse (in vitro)	Four-fold increase in resurgent currents.	~300% increase	[17]

| Lingual Nerve Neuroma | Human | Significantly higher Nav1.8 expression in patients with pain. | Positive correlation with VAS scores for tingling [11][14] |

Table 2: Efficacy of Selective Nav1.8 Blockers in Pain Models

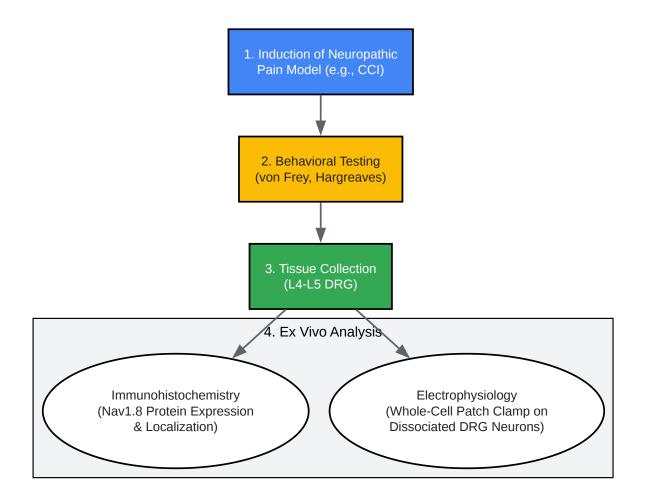
Compound	Model / Condition	Endpoint	Result	Reference
A-803467	Animal models of inflammatory and neuropathic pain	Pain behaviors	Efficacious in reducing pain	[7]
VX-150	Phase II trial (Small Fiber Neuropathy)	Pain attenuation	Significant pain reduction with 1250 mg/day for 6 weeks.	[21]
VX-548 (Suzetrigine)	Phase II trial (Diabetic Peripheral Neuropathy)	Pain reduction	Significant reduction in chronic pain after 12 weeks.	[21]

| VX-548 (Suzetrigine) | Phase III trials (Acute Postoperative Pain) | Pain reduction | Effective in reducing pain vs. placebo, leading to FDA approval for acute pain. |[22][23][24] |

Key Experimental Methodologies



Studying the role of Nav1.8 in neuropathic pain requires a multi-faceted approach, combining animal models, behavioral testing, and molecular and electrophysiological analyses.



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Figure 3: General experimental workflow for preclinical Nav1.8 research.



Chronic Constriction Injury (CCI) Model

The CCI model is a widely used method to induce robust and reproducible neuropathic pain behaviors in rodents.[25]

- Objective: To create a partial nerve injury that mimics symptoms of human neuropathic pain.
- Procedure:
 - Anesthetize the animal (e.g., rat) following approved institutional protocols.
 - Make a small incision at the mid-thigh level to expose the sciatic nerve.
 - Carefully dissect the nerve from the surrounding connective tissue.
 - Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just barely constrict the nerve, causing a slight indentation without arresting circulation.[25]
 - Close the muscle and skin layers with sutures.
 - Allow the animal to recover. Pain hypersensitivity typically develops within 24-72 hours and can last for several weeks.[25]

Behavioral Analysis of Pain Hypersensitivity

Pain-like behaviors are quantified by measuring withdrawal responses to specific stimuli.[26] [27]

- Mechanical Allodynia (von Frey Test):
 - Place the animal in an enclosure with a wire mesh floor and allow it to acclimate for 15-30 minutes.
 - Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.
 - A positive response is recorded as a sharp withdrawal, shaking, or licking of the paw.



- The 50% paw withdrawal threshold (PWT) is determined using a method such as the updown method, which represents the force at which the animal has a 50% probability of withdrawing its paw.[26]
- Thermal Hyperalgesia (Hargreaves Test):
 - Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate.[26]
 [27]
 - Position a mobile radiant heat source (e.g., infrared) beneath the glass floor, targeting the mid-plantar surface of the hind paw.
 - Activate the heat source and measure the time until the animal withdraws its paw (paw withdrawal latency, PWL).[25][26]
 - A cut-off time (e.g., 20 seconds) is used to prevent tissue damage. A decrease in PWL in the injured paw compared to baseline or the contralateral paw indicates thermal hyperalgesia.

Immunohistochemistry (IHC) for Nav1.8 in DRG

IHC allows for the visualization and quantification of Nav1.8 protein expression and its cellular localization within DRG tissue.[4]

- Tissue Preparation:
 - Deeply anesthetize the animal and perform transcardial perfusion with cold PBS, followed by a fixative (e.g., 4% paraformaldehyde or 10% neutral buffered formalin).[4][28]
 - Dissect the lumbar (L4-L5) DRGs and post-fix them in the same fixative for 24 hours at 4°C.[4]
 - Process the tissues through graded ethanol and xylene, and embed in paraffin.
 - Cut 5-10 µm thick sections using a microtome and mount on charged slides.
- Immunostaining Protocol:



- Deparaffinize and rehydrate the tissue sections.[4]
- Perform antigen retrieval by heating the slides in a retrieval buffer (e.g., citrate buffer, pH
 6.0) at 95-100°C for 20-30 minutes.[4]
- Permeabilize the sections with a detergent like 0.3% Triton X-100 in PBS.
- Block non-specific binding by incubating with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour.
- Incubate the sections with a primary anti-Nav1.8 antibody (validated for IHC) diluted in blocking buffer overnight at 4°C.[4]
- Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.
- Counterstain nuclei with DAPI, if desired.
- Mount the slides with an anti-fade mounting medium.
- Analysis:
 - Capture images using a fluorescence or confocal microscope.
 - Quantify the staining intensity or the percentage of Nav1.8-positive neurons using image analysis software like ImageJ/Fiji.[4]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of sodium currents and firing properties of individual DRG neurons.[29][30]

- Cell Preparation:
 - Acutely dissect L4-L5 DRGs and place them in cold, oxygenated artificial cerebrospinal fluid (aCSF).



- Dissociate the ganglia into single neurons using a combination of enzymatic digestion (e.g., collagenase/dispase) and mechanical trituration.
- Plate the dissociated neurons on coated coverslips and allow them to adhere.
- Recording Protocol:
 - Place a coverslip with adherent neurons on the stage of an inverted microscope and perfuse with an external recording solution.
 - \circ Pull a borosilicate glass micropipette to achieve a resistance of 2-5 M Ω when filled with an internal solution.[31]
 - Under visual guidance, carefully approach a small-diameter neuron (nociceptor) with the micropipette while applying slight positive pressure.[30]
 - Upon touching the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 G Ω) "giga-seal".[30]
 - Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the
 "whole-cell" configuration. This provides electrical access to the entire cell.[32]
 - Using a patch-clamp amplifier and data acquisition software, apply voltage-clamp protocols to measure Nav1.8 currents (typically isolated by using TTX to block sensitive channels) or current-clamp protocols to measure action potential firing properties.

Conclusion and Future Directions

The voltage-gated sodium channel Nav1.8 is unequivocally a major contributor to the pathogenesis of neuropathic pain. Its preferential expression in nociceptors, coupled with its functional upregulation and redistribution following nerve injury, establishes it as a prime target for therapeutic intervention.[2][3][5] The development of highly selective Nav1.8 blockers has shown significant promise, with compounds like suzetrigine (VX-548) demonstrating efficacy in clinical trials for both acute and chronic pain, providing crucial proof-of-concept in humans.[21] [22][24]

Future research will likely focus on several key areas:



- Optimizing Selectivity: Further refining the selectivity of Nav1.8 inhibitors to minimize any
 potential off-target effects.
- Combination Therapies: Exploring the potential synergistic effects of combining Nav1.8 blockers with inhibitors of other pain targets, such as Nav1.7.[9]
- Novel Modalities: Investigating alternative approaches beyond small molecule pore blockers, such as targeting the trafficking and degradation of the Nav1.8 channel itself.[20]
- Patient Stratification: Identifying genetic biomarkers, such as SCN10A variants, that may predict a patient's response to Nav1.8-targeted therapies.

The continued investigation of Nav1.8 holds the potential to deliver a new class of effective and non-addictive analgesics, offering hope to millions of individuals suffering from debilitating neuropathic pain.

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References

- 1. Post-translational modifications of voltage-gated sodium channels in chronic pain syndromes PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sodium channels as a new target for pain treatment PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nav1.8 Wikipedia [en.wikipedia.org]
- 7. drpress.org [drpress.org]
- 8. dovepress.com [dovepress.com]
- 9. Interplay of Nav1.8 and Nav1.7 channels drives neuronal hyperexcitability in neuropathic pain PubMed [pubmed.ncbi.nlm.nih.gov]

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- 10. mdpi.com [mdpi.com]
- 11. Correlation of Nav1.8 and Nav1.9 sodium channel expression with neuropathic pain in human subjects with lingual nerve neuromas PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 13. nsolns.com [nsolns.com]
- 14. Correlation of Nav1.8 and Nav1.9 sodium channel expression with neuropathic pain in human subjects with lingual nerve neuromas | springermedicine.com [springermedicine.com]
- 15. Computational modeling to study the impact of changes in Nav1.8 sodium channel on neuropathic pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. DSpace [scholarworks.indianapolis.iu.edu]
- 18. Post-translational modifications of voltage-gated sodium channels in chronic pain syndromes: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 19. Post-translational modifications of voltage-gated sodium channels in chronic pain syndromes PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacologically enabling the degradation of Na V 1.8 channels to reduce neuropathic pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain | Yale School of Medicine [medicine.yale.edu]
- 23. researchgate.net [researchgate.net]
- 24. Clinical Trial Builds Upon Yale Studies to Provide Proof-of-Concept that Subtype-specific Sodium Channel Blockers can Reduce Pain in Humans | Yale School of Medicine [medicine.yale.edu]
- 25. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 26. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents PMC [pmc.ncbi.nlm.nih.gov]
- 27. Methods Used to Evaluate Pain Behaviors in Rodents PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fixative Composition Alters Distributions of Immunoreactivity for Glutaminase and Two Markers of Nociceptive Neurons, Nav1.8 and TRPV1, in the Rat Dorsal Root Ganglion -PMC [pmc.ncbi.nlm.nih.gov]



- 29. personal.utdallas.edu [personal.utdallas.edu]
- 30. Patch-Clamp Recording Protocol Creative Bioarray [acroscell.creative-bioarray.com]
- 31. Whole-cell patch-clamp recording and parameters PMC [pmc.ncbi.nlm.nih.gov]
- 32. axolbio.com [axolbio.com]
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